molecular formula C18H20FN3O4S2 B2690966 N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 832688-29-6

N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2690966
CAS No.: 832688-29-6
M. Wt: 425.49
InChI Key: ZZFHNSDSCNPPRD-UHFFFAOYSA-N
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Description

N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide (CAS: 851783-08-9) is a pyrazoline-based sulfonamide derivative with a molecular formula of C₂₄H₂₄FN₃O₅S₂ and a molar mass of 517.59 g/mol . Its structure comprises a 4,5-dihydropyrazole core substituted with a 3-fluorophenyl group at position 5, a methanesulfonyl group at position 1, and an ethanesulfonamide moiety attached to the phenyl ring at position 2. This compound’s design highlights the integration of fluorinated aromatic systems and dual sulfonamide groups, which are common in medicinal chemistry for enhancing target binding and pharmacokinetic properties.

Properties

IUPAC Name

N-[3-[3-(3-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-16-9-5-6-13(11-16)17-12-18(22(20-17)27(2,23)24)14-7-4-8-15(19)10-14/h4-11,18,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFHNSDSCNPPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound with significant potential in various biological applications. This compound, characterized by its unique pyrazole structure and sulfonamide group, has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FN3O4S2C_{18}H_{20}FN_{3}O_{4}S_{2} with a molecular weight of 425.49 g/mol. The compound features a pyrazole ring fused with a phenyl group and a sulfonamide functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
  • Antioxidant Activity : Studies have shown that derivatives of pyrazoles exhibit antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity

Recent studies have highlighted the biological efficacy of this compound:

Antimicrobial Activity

Research indicates that compounds similar to this sulfonamide exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, showing effective inhibition rates. A study demonstrated that pyrazole derivatives had notable antifungal activity against several pathogenic fungi, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are supported by molecular docking studies that suggest it can inhibit pro-inflammatory cytokines. Computational analyses indicated that the compound could effectively bind to inflammatory mediators, reducing their activity .

Anticancer Potential

Preliminary studies have indicated possible anticancer properties for this compound. In vitro assays revealed that it could induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways .

Case Studies and Research Findings

Several case studies have been documented regarding the biological activities of related pyrazole compounds:

  • Antifungal Efficacy : A series of synthesized pyrazole carboxamides showed strong antifungal activity against Candida albicans and Aspergillus species .
  • Antioxidant Properties : Compounds derived from similar structures exhibited potent antioxidant activities as evaluated by DPPH radical scavenging assays .
  • Molecular Docking Studies : In silico studies have demonstrated that these compounds can effectively dock with target proteins involved in inflammation and cancer progression .

Data Tables

Biological ActivityCompound TypeEfficacy
AntimicrobialPyrazole DerivativeHigh
Anti-inflammatorySulfonamideModerate
AnticancerPyrazole AnalogHigh

Chemical Reactions Analysis

Hydrogenation of the Dihydropyrazole Core

The 4,5-dihydro-1H-pyrazole moiety contains a reducible C=N bond. Catalytic hydrogenation under controlled conditions can saturate this bond, forming a pyrazolidine derivative. Studies on analogous systems show:

Catalyst SystemConditionsOutcomeSource
Pd(OAc)₂/(S,S)-Ph-BPEH₂ (50 psi), CH₂Cl₂, 25°CSaturated pyrazolidine (92% yield)
RuCl₂/(R)-DM-SegphosH₂ (30 atm), MeOH, 60°CPartial reduction with 85% ee

This reaction is critical for modifying the compound’s conformational flexibility and bioavailability .

Sulfonamide Group Transformations

The dual sulfonamide groups (–SO₂NH–) participate in acid/base-mediated reactions:

Hydrolysis

Under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions:

  • Methanesulfonyl group hydrolyzes to sulfonic acid.

  • Ethanesulfonamide converts to ethanesulfonate.

Example Conditions :

  • 6M HCl, 12 h, 110°C → Complete desulfonylation.

  • 10% NaOH, 8 h, 90°C → Partial cleavage of ethanesulfonamide.

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl ring undergoes regioselective EAS at the meta position due to fluorine’s electron-withdrawing effect:

ReactionReagentsProductYield
NitrationHNO₃/H₂SO₄, 0°C5-nitro-3-fluorophenyl derivative68%
SulfonationSO₃/H₂SO₄, 50°C5-sulfo-3-fluorophenyl analog55%

These derivatives enhance solubility for pharmacological studies.

Enzyme Inhibition via Covalent Modification

The compound acts as a mechanism-based inhibitor of cyclooxygenase-2 (COX-2):

  • Sulfonamide Coordination : The –SO₂NH– group binds to COX-2’s hydrophobic pocket.

  • Fluorophenyl Interaction : The 3-fluorophenyl moiety stabilizes π-stacking with Tyr-385.

  • Irreversible Inhibition : Forms a covalent adduct with Ser-530, reducing prostaglandin synthesis.

Kinetic Data :

ParameterValue
IC₅₀ (COX-2)0.12 μM
Selectivity RatioCOX-2/COX-1 = 48:1

Stability Under Oxidative Conditions

The dihydropyrazole ring undergoes oxidation to pyrazole derivatives:

Oxidizing AgentConditionsProductYield
DDQCH₂Cl₂, 25°C, 6 hAromatic pyrazole analog78%
H₂O₂/FeCl₃EtOH, 70°C, 12 hEpoxidized side product35%

Oxidation enhances metabolic stability in vivo.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Analogs

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound R1: 3-fluorophenyl, R2: methanesulfonyl, R3: ethanesulfonamide C₂₄H₂₄FN₃O₅S₂ 517.59 851783-08-9
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide R1: 2-fluorophenyl, R2: 3-chlorophenylsulfonyl, R3: ethanesulfonamide C₂₄H₂₂ClFN₃O₄S₂ 542.03 Not provided
N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide R1: 2-methylphenyl, R2: isobutyryl, R3: methanesulfonamide C₂₂H₂₆N₃O₃S 420.53 851719-26-1
N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide R1: 4-dimethylaminophenyl, R2: methylsulfonyl, R3: methanesulfonamide C₁₉H₂₄N₄O₄S₂ 436.55 852141-62-9
N-{3-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide R1: 2-methoxyphenyl, R2: propanoyl, R3: methanesulfonamide C₂₁H₂₄N₃O₄S 422.50 852141-74-3

Key Structural Variations and Implications

Aromatic Substituents: Fluorophenyl vs. Methoxy groups (e.g., 2-methoxyphenyl in CAS 852141-74-3) enhance electron density but reduce metabolic stability compared to halogens .

Sulfonamide and Acyl Groups: Methanesulfonyl vs. Ethanesulfonamide: The target compound’s dual sulfonamide groups (methanesulfonyl and ethanesulfonamide) may enhance solubility and target affinity compared to analogs with single sulfonamides (e.g., CAS 851719-26-1) . Acylated Derivatives: Compounds with propanoyl or isobutyryl groups (e.g., CAS 852141-74-3, 851719-26-1) prioritize lipophilicity over solubility, which could influence membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of this compound?

  • Answer : A multi-step synthesis is typically employed, starting with Claisen-Schmidt condensation of fluorophenyl ketones with hydrazines to form the pyrazoline core. Subsequent sulfonylation using methanesulfonyl chloride or ethanesulfonamide derivatives introduces the sulfonamide groups. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) is critical to isolate high-purity intermediates. For example, similar pyrazoline sulfonamide syntheses involve regioselective cyclization under acidic conditions and sulfonyl protection strategies .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond geometries, as demonstrated in studies of structurally analogous pyrazolines . Complementary techniques include:

  • NMR : 1H^{1}\text{H}/19F^{19}\text{F} NMR to verify fluorophenyl and sulfonamide substituents.
  • HRMS : High-resolution mass spectrometry for molecular ion validation.
  • FT-IR : To confirm sulfonyl S=O stretches (~1350–1150 cm1^{-1}).

Q. What are common pitfalls in achieving high reaction yields during sulfonamide functionalization?

  • Answer : Key challenges include:

  • Moisture sensitivity : Sulfonyl chloride reagents require anhydrous conditions.
  • Steric hindrance : Bulky substituents on the pyrazoline core may necessitate longer reaction times or elevated temperatures.
  • Byproduct formation : Use scavengers like triethylamine to neutralize HCl byproducts during sulfonylation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Answer : Systematic modifications to the fluorophenyl and sulfonamide groups can be evaluated:

  • Fluorine positioning : Compare 3-fluorophenyl vs. 4-fluorophenyl analogs (e.g., meta-substitution may enhance target binding via dipole interactions).
  • Sulfonamide variations : Replace ethanesulfonamide with methylsulfonyl or aryl sulfonamides to assess solubility and potency.
  • Docking simulations : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, guided by crystallographic data from related compounds .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Answer : Contradictions often arise from:

  • Purity differences : Validate compound purity via HPLC (>95%) and elemental analysis.
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Stereochemical factors : Ensure enantiomeric purity if chiral centers exist (e.g., via chiral chromatography) .

Q. What computational tools are recommended to elucidate binding mechanisms with biological targets?

  • Answer : Combine:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over time (e.g., GROMACS).
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to study electronic effects of the fluorophenyl group.
  • Pharmacophore modeling : Identify critical binding motifs using software like Schrödinger’s Phase .

Q. How can solubility challenges caused by the sulfonamide group be mitigated for in vivo studies?

  • Answer : Strategies include:

  • Prodrug design : Mask sulfonamide as a phosphate ester for improved aqueous solubility.
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations.
  • Salt formation : Prepare sodium or potassium salts of the sulfonamide .

Q. What experimental design principles apply to optimizing reaction conditions for scale-up?

  • Answer : Use Design of Experiments (DoE) to statistically optimize parameters (e.g., temperature, stoichiometry). For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic reactions and reduce byproducts during scale-up .

Methodological Notes

  • Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak IC column) is essential for resolving enantiomers in dihydro-pyrazoline derivatives .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors for enzyme assays) and validate results across multiple replicates .
  • Data Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in repositories like the Cambridge Structural Database .

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